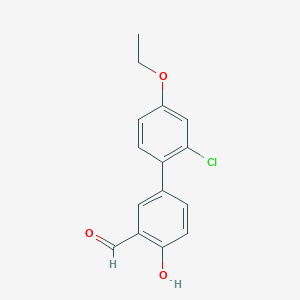
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% (2F-5-3TFP) is a colorless to light yellow liquid with a molecular weight of 244.2 g/mol. It is a fluorinated phenol derivative and is typically used as a reagent in organic synthesis and for the preparation of various compounds. It can be synthesized from the reaction of 3-trifluoromethoxyphenol with formaldehyde in the presence of an acid catalyst.
Wirkmechanismus
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% is a fluorinated phenol derivative and is typically used as a reagent in organic synthesis and for the preparation of various compounds. The primary mechanism of action is the formation of a reactive intermediate, such as a phenoxide ion, upon reaction with a nucleophile. This intermediate can then undergo nucleophilic substitution reactions, leading to the formation of various products.
Biochemical and Physiological Effects
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it may have indirect effects on the body depending on the compounds it is used to synthesize. For example, if it is used to synthesize a drug, the drug may have biochemical and physiological effects in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. Furthermore, it is soluble in a variety of organic solvents and can be synthesized in a relatively short amount of time. However, there are some limitations to its use in lab experiments. It is a hazardous material and should be handled with care. In addition, it is a flammable material and should be stored away from sources of ignition.
Zukünftige Richtungen
For the use of 2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% include further research into its use as a reagent in organic synthesis and for the preparation of various compounds. In addition, further research into its mechanism of action and the compounds it can be used to synthesize is needed. Furthermore, research into its safety and toxicity is also needed in order to determine if it is suitable for use in various applications. Finally, further research into its potential applications in medicinal chemistry, such as the synthesis of drugs, is needed.
Synthesemethoden
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized by reacting 3-trifluoromethoxyphenol with formaldehyde in the presence of an acid catalyst. The reaction is typically carried out in an aqueous medium at a temperature of approximately 60°C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by distillation.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% is widely used in organic synthesis and for the preparation of various compounds. It has been used to synthesize a variety of compounds such as 1,2-dihydro-3-trifluoromethoxy-5-phenyl-1-benzofuran-2-yl-methanol, 2-hydroxy-3-trifluoromethoxy-5-phenyl-1-benzofuran-2-yl-methanol, and 2-hydroxy-3-trifluoromethoxy-5-phenyl-1-benzofuran-2-yl-methanol. It has also been used to synthesize a variety of heterocyclic compounds such as 1,2,3-triazoles, 1,2,3-benzothiazoles, and 2-thiophenes.
Eigenschaften
IUPAC Name |
2-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-9(6-12)10-4-5-11(8-18)13(19)7-10/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYQHAGLGRJJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685334 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261966-87-3 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)






